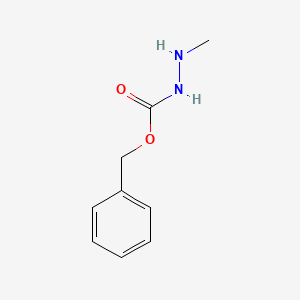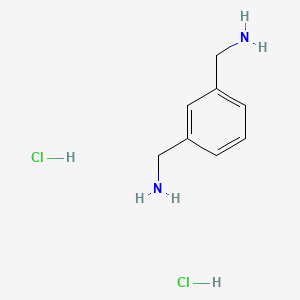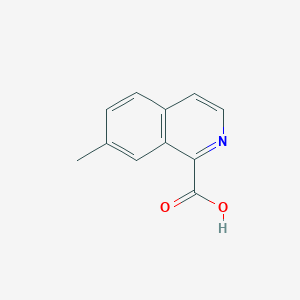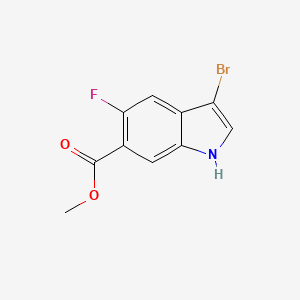
3-Bromo-2-hydroxy-5-isopropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-hidroxi-5-isopropilbenzaldehído es un compuesto orgánico con la fórmula molecular C10H11BrO2. Es un derivado del benzaldehído, con un átomo de bromo, un grupo hidroxilo y un grupo isopropilo unidos al anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
-
Bromación de 2-Hidroxi-5-isopropilbenzaldehído
Material de partida: 2-Hidroxi-5-isopropilbenzaldehído.
Reactivo: Bromo (Br2) o N-Bromosuccinimida (NBS).
Solvente: Ácido acético o cloroformo.
Condiciones: La reacción generalmente se lleva a cabo a temperatura ambiente o ligeramente elevada para garantizar la bromación completa en la posición deseada del anillo de benceno.
-
Métodos de Producción Industrial
Síntesis a Gran Escala: En entornos industriales, la síntesis de 3-Bromo-2-hidroxi-5-isopropilbenzaldehído se puede escalar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados permite un control preciso de los parámetros de la reacción, minimizando los subproductos y optimizando la eficiencia general del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
-
Oxidación
Reactivos: Agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Condiciones: Generalmente se lleva a cabo en medios ácidos o básicos.
Productos: La oxidación del grupo aldehído puede conducir a la formación de ácidos carboxílicos.
-
Reducción
Reactivos: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Condiciones: Generalmente se realiza en solventes anhidros como éter o tetrahidrofurano (THF).
Productos: La reducción del grupo aldehído da como resultado la formación del alcohol correspondiente.
-
Sustitución
Reactivos: Nucleófilos como aminas o tioles.
Condiciones: A menudo se lleva a cabo en solventes polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Productos: Las reacciones de sustitución pueden introducir varios grupos funcionales en la posición del bromo, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
Química
Síntesis Orgánica: 3-Bromo-2-hidroxi-5-isopropilbenzaldehído sirve como un intermedio versátil en la síntesis de moléculas orgánicas complejas. Sus grupos funcionales permiten modificaciones adicionales, lo que lo hace valioso en la preparación de productos farmacéuticos y agroquímicos.
Biología y Medicina
Desarrollo de Fármacos: Este compuesto se puede utilizar como un bloque de construcción en la síntesis de moléculas biológicamente activas. Sus características estructurales son propicias para el desarrollo de nuevos fármacos con posibles aplicaciones terapéuticas, como agentes antiinflamatorios o antimicrobianos.
Industria
Ciencia de los Materiales: En el campo de la ciencia de los materiales, 3-Bromo-2-hidroxi-5-isopropilbenzaldehído se puede utilizar en la síntesis de polímeros y materiales avanzados con propiedades específicas, como una mayor estabilidad térmica o una resistencia mecánica mejorada.
Mecanismo De Acción
El mecanismo por el cual 3-Bromo-2-hidroxi-5-isopropilbenzaldehído ejerce sus efectos depende de la aplicación específica y los objetivos moleculares involucrados. En el desarrollo de fármacos, por ejemplo, el compuesto puede interactuar con enzimas o receptores, modulando su actividad y llevando a los efectos terapéuticos deseados. Los grupos hidroxilo y aldehído pueden formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su función y estabilidad.
Comparación Con Compuestos Similares
Compuestos Similares
-
3-Bromo-2-hidroxi-benzaldehído
- Carece del grupo isopropilo, lo que puede afectar su reactividad y aplicaciones.
-
2-Hidroxi-5-isopropil-benzaldehído
- No contiene el átomo de bromo, lo que puede limitar su uso en ciertas reacciones de sustitución.
-
3-Bromo-4-hidroxi-benzaldehído
- La posición del grupo hidroxilo difiere, lo que puede alterar potencialmente su comportamiento químico e interacciones.
Singularidad
3-Bromo-2-hidroxi-5-isopropilbenzaldehído es único debido a la combinación de sus grupos funcionales y sus posiciones en el anillo de benceno. Esta disposición específica permite una amplia gama de reacciones químicas y aplicaciones, lo que lo convierte en un compuesto valioso en varios campos de la investigación y la industria.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
3-bromo-2-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)7-3-8(5-12)10(13)9(11)4-7/h3-6,13H,1-2H3 |
Clave InChI |
NBHHPBDOLKQEJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)Br)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)









